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Abstract
Disperse Red 153, a monoazo dye belonging to the benzothiazole class, is a significant

colorant primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester.

Beyond its industrial applications, the unique photophysical properties of azo dyes are of

increasing interest in various scientific and technological fields, including materials science and

sensor development. This technical guide provides a comprehensive overview of the core

photophysical characteristics of Disperse Red 153. It details the methodologies for key

experimental techniques, presents available quantitative data in a structured format, and

visualizes the underlying principles and workflows. Understanding these properties is crucial for

optimizing its use in current applications and exploring its potential in novel technological

domains.

Introduction
Disperse Red 153, with the chemical name 3-[[4-[(5,6-dichloro-2-

benzothiazolyl)azo]phenyl]ethylamino]propanenitrile and C.I. number 111905, is a synthetic

organic dye characterized by the presence of an azo group (-N=N-) linking a substituted

benzothiazole and an aniline derivative.[1] Its molecular structure, featuring a donor-π-acceptor

(D-π-A) system, is the primary determinant of its color and photophysical behavior. The

benzothiazole moiety acts as an electron-withdrawing group, while the substituted aniline

serves as an electron-donating group, facilitating intramolecular charge transfer (ICT) upon
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photoexcitation. This ICT is fundamental to its absorption and emission properties. This guide

will delve into the key photophysical parameters of Disperse Red 153, including its absorption

and emission characteristics, and the influence of the solvent environment on these properties,

a phenomenon known as solvatochromism.

Physicochemical Properties
A summary of the key physicochemical properties of Disperse Red 153 is presented in the

table below.

Property Value Reference

Chemical Name

3-[[4-[(5,6-dichloro-2-

benzothiazolyl)azo]phenyl]ethy

lamino]propanenitrile

[2]

C.I. Name Disperse Red 153 [1]

CAS Number 78564-87-1 [1]

Molecular Formula C₁₉H₁₇Cl₂N₅S [1]

Molecular Weight 418.34 g/mol

Appearance Deep red powder

Solubility
Soluble in acetone, chloroform,

and dimethylformamide (DMF)

Photophysical Properties
The photophysical properties of a dye are governed by how it interacts with light. For Disperse
Red 153, these properties are primarily its absorption and emission of light, which are sensitive

to the surrounding environment.

Solvatochromism
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of

thesolvent. This is due to differential solvation of the ground and excited states of the dye

molecule. In D-π-A dyes like Disperse Red 153, the excited state is typically more polar than
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the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more

than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission

spectra.

While specific solvatochromic data for Disperse Red 153 is not extensively available in the

public domain, studies on similar benzothiazole azo dyes demonstrate this characteristic

behavior. The investigation of Disperse Red 153 in a range of solvents with varying polarities

would be necessary to fully characterize its solvatochromic properties.

Table of Expected Solvatochromic Behavior of Disperse Red 153

Solvent Polarity (ET(30)) Expected λmax (nm)

n-Hexane 31.0 Shorter Wavelength

Toluene 33.9 ↓

Chloroform 39.1 ↓

Acetone 42.2 ↓

Ethanol 51.9 ↓

Methanol 55.5 Longer Wavelength

This table illustrates the expected trend based on the known behavior of similar azo dyes.

Actual experimental values are required for confirmation.

Quantitative Photophysical Data
Due to the limited availability of published data specifically for Disperse Red 153, the following

table is presented as a template for the characterization of its photophysical properties. The

values would be determined experimentally using the protocols outlined in Section 4.
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Solvent
λ_abs_
(nm)

ε (M⁻¹cm⁻¹) λ_em_ (nm) Φ_f_
Stokes Shift
(nm)

Chloroform TBD TBD TBD TBD TBD

Acetone TBD TBD TBD TBD TBD

DMF TBD TBD TBD TBD TBD

Methanol TBD TBD TBD TBD TBD

Ethanol TBD TBD TBD TBD TBD

TBD: To Be Determined experimentally.

Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the

photophysical properties of Disperse Red 153.

UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_max_) and the molar

extinction coefficient (ε) of Disperse Red 153 in various solvents.

Materials:

Disperse Red 153

Spectroscopic grade solvents (e.g., chloroform, acetone, DMF, methanol, ethanol)

Volumetric flasks

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:
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Stock Solution Preparation: Accurately weigh a small amount of Disperse Red 153 and

dissolve it in a known volume of a chosen solvent (e.g., DMF, where it is readily soluble) to

prepare a stock solution of known concentration (e.g., 1 mM).

Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired solvent to

obtain solutions with concentrations in the range of 1-20 µM.

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up.

Set the wavelength range to scan from approximately 300 nm to 800 nm.

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and

record a baseline spectrum. This will be subtracted from the sample spectra.

Sample Measurement: Record the absorption spectra for each of the diluted solutions of

Disperse Red 153.

Data Analysis:

Identify the wavelength of maximum absorbance (λ_max_).

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λ_max_

versus concentration.

The molar extinction coefficient (ε) is determined from the slope of the linear fit of this plot.

Sample Preparation

Measurement Data Analysis

Weigh Disperse Red 153 Prepare Stock Solution Perform Serial Dilutions

Measure SamplesPrepare Spectrophotometer Measure Blank Determine λmax Plot Absorbance vs. Concentration Calculate ε
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Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence Spectroscopy
Objective: To determine the wavelength of maximum emission (λ_em_) and the fluorescence

quantum yield (Φ_f_) of Disperse Red 153.

Materials:

Solutions of Disperse Red 153 from UV-Vis experiment (ensure absorbance at excitation

wavelength is < 0.1)

Fluorescence standard with a known quantum yield (e.g., Coumarin 153 in ethanol, Φ_f_ =

0.53)

Spectroscopic grade solvents

Quartz fluorescence cuvettes

Fluorometer

Procedure:

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.

Excitation Wavelength Selection: Set the excitation wavelength to the λ_max_ determined

from the UV-Vis absorption spectrum.

Emission Spectrum Recording: Record the fluorescence emission spectrum of the Disperse
Red 153 solution. The wavelength at which the intensity is highest is the λ_em_.

Quantum Yield Standard Measurement: Record the absorption and emission spectra of the

fluorescence standard under the same experimental conditions (excitation wavelength, slit

widths).

Data Analysis (Relative Method): The fluorescence quantum yield is calculated using the

following equation:
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Φ_f,sample_ = Φ_f,ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² /

n_ref_²)

Where:

Φ_f_ is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

Measurement

Data Analysis

Set Excitation Wavelength

Record Emission Spectrum (Sample)

Record Emission Spectrum (Standard)

Determine λem Integrate Emission Intensities Calculate Φf
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Workflow for Fluorescence Spectroscopy.

Signaling Pathways and Logical Relationships
As a synthetic dye primarily used for coloration, Disperse Red 153 is not typically involved in

biological signaling pathways in the context of drug development. However, the principles of its

photophysical properties can be represented in a logical relationship diagram.
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The absorption of a photon excites the molecule from its ground state (S₀) to an excited singlet

state (S₁). From the excited state, the molecule can return to the ground state through several

pathways: fluorescence (radiative decay), or non-radiative decay processes such as internal

conversion and intersystem crossing to a triplet state (T₁). The efficiency of fluorescence is

quantified by the fluorescence quantum yield.

Ground State (S₀)

Excited Singlet State (S₁)

Absorption (hν) Fluorescence (hν')Internal Conversion (heat)

Excited Triplet State (T₁)

Intersystem Crossing

Phosphorescence / Non-radiative Decay

Click to download full resolution via product page

Jablonski Diagram for Disperse Red 153.

Conclusion
This technical guide has outlined the fundamental photophysical properties of Disperse Red
153 and provided detailed experimental protocols for their determination. While specific

quantitative data for this dye remains scarce in publicly accessible literature, the provided

frameworks for data presentation and experimental design offer a clear path for its

comprehensive characterization. The solvatochromic nature of Disperse Red 153, typical of D-

π-A azo dyes, suggests that its absorption and emission characteristics can be tuned by the

solvent environment. A thorough experimental investigation following the protocols described

herein will provide the necessary data to populate the presented tables and enable a deeper

understanding of its photophysical behavior. This knowledge is not only valuable for optimizing

its existing applications but also for unlocking its potential in advanced materials and

technologies where precise control of light-matter interactions is paramount.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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